molecular formula C20H14N2O4S B086328 Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 1103-39-5

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B086328
CAS No.: 1103-39-5
M. Wt: 378.4 g/mol
InChI Key: SRPCPRSDICCCRQ-UHFFFAOYSA-N
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Description

Introduction to Calcium Lithol Red in Academic Research

Historical Development and Research Evolution

Calcium Lithol Red was first synthesized by Paul Julius at BASF in 1899 as part of efforts to develop β-naphthol-based azo pigments. Early formulations involved precipitating the dye onto inorganic carriers like barium sulfate, but by the mid-20th century, pure salts without carriers became standard. Its adoption in the printing industry was driven by its brightness and bleed resistance, though artists like Mark Rothko later used it in large-scale murals, such as the Harvard Murals (1962), where prolonged light exposure caused severe fading.

The pigment’s historical reputation for lightfastness was contradictory: while technical manuals in the 1960s claimed stability, industrial studies by the 1950s noted its susceptibility to photodegradation. This discrepancy underscores the importance of context-specific research, as binding media and environmental factors significantly influence degradation rates.

Classification within Azo Dye Chemistry

Calcium Lithol Red belongs to the monoazo class (C.I. Pigment Red 49:2), characterized by a single -N=N- azo group linking two aromatic naphthalene rings (Fig. 1). Its molecular structure includes:

  • A sulfonate group (-SO₃⁻) at the 1-position of naphthalene.
  • A hydroxyl group (-OH) at the 2-position of the coupled naphthalene.
  • A calcium counterion that stabilizes the anionic dye.
Table 1: Lithol Red Variants and Properties
Type Cation Hue Applications Lightfastness (Neat Powder)
PR49 Na⁺ Yellowish-red Inks, rubber Moderate
PR49:1 Ba²⁺ Bluish-pink Plastics, enamels Low
PR49:2 Ca²⁺ Bluish-red Paints, artworks Poor
PR49:3 Sr²⁺ Purplish-red Cosmetics Very low

The calcium salt’s bluish-red color arises from its crystalline structure, which forms a one-dimensional coordination polymer with water molecules. Single-crystal X-ray diffraction reveals that the calcium ion coordinates with two sulfonate groups, two hydroxyl groups, and two water molecules, creating a stable but photoactive lattice.

Significance in Materials Science and Industrial Research

Industrial Applications
  • Printing Inks : Preferred for wrapper, wallpaper, and foil printing due to its bleed resistance.
  • Plastics : Used in PVC and polystyrene, though fading limits its use in outdoor products.
  • Art Conservation : Rothko’s Harvard Murals exemplify its degradation challenges; UV exposure caused a shift from crimson to blue due to ultramarine dominance post-Lithol Red fading.
Stability Challenges
  • Photodegradation : The binding medium accelerates fading. In acrylic paints, free radicals from the medium attack the azo group, leading to cleavage and loss of chromophores.
  • Hydration Effects : Hydrated calcium Lithol Red (Ca(C₁₈H₁₂N₂O₆S)·2H₂O) shows better lightfastness than anhydrous forms, suggesting stabilization via crystal hydration.

Properties

CAS No.

1103-39-5

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26)

InChI Key

SRPCPRSDICCCRQ-UHFFFAOYSA-N

impurities

The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O

Color/Form

Red

Other CAS No.

1103-39-5

physical_description

Bright bluish-red finely divided powder;  [MSDSonline]

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters

StepTemperature (°C)Time (h)Key ReagentsYield (%)
Diazotization0–50.5HCl, NaNO₂95–98
Coupling5–102–3NaOH, 1-naphthol85–90
Metathesis60–700.5CaCl₂90–92

Table 2: Physicochemical Properties of Calcium Azo Sulfonate

PropertyValueMethod of Analysis
Molecular FormulaC₄₀H₂₆CaN₄O₈S₂Elemental Analysis
Molecular Weight (g/mol)794.9Mass Spectrometry
SolubilityInsoluble in water, ethanolUSP Solubility Tests
ColorBrownish-black powderVisual Inspection

Analytical Characterization

The final product is characterized using:

  • IR Spectroscopy : Peaks at 1520 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch) confirm azo and sulfonate groups.

  • ¹H NMR : Aromatic protons appear at δ 6.8–8.5 ppm, with hydroxyl protons at δ 11.25 ppm.

  • Thermogravimetric Analysis (TGA) : Decomposition above 300°C correlates with the calcium salt’s thermal stability.

Challenges and Optimization

  • Diazonium Stability : Rapid coupling after diazotization prevents decomposition.

  • Byproduct Formation : Excess NaNO₂ or high temperatures generate nitro derivatives, reducing yield.

  • Calcium Salt Purity : Recrystallization from ethanol/water (1:3) improves purity to >98% .

Chemical Reactions Analysis

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C40H26CaN4O8SC_{40}H_{26}CaN_4O_8S and a molecular weight of approximately 794.9 g/mol . Its structure features an azo linkage, which is characteristic of many synthetic dyes, contributing to its vibrant color properties.

Dye Chemistry

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is primarily utilized as a dye in various industrial applications due to its excellent coloring properties. The compound is known for its stability and solubility, making it suitable for:

  • Textile Dyes : It is used in the textile industry for dyeing fabrics, providing bright and durable colors.
  • Printing Inks : The compound's vibrant hue makes it a popular choice in the formulation of printing inks.
  • Coatings : It is also employed in coatings where color stability and resistance to fading are critical.

In analytical chemistry, this compound serves as a complexing agent for metal ions. Its ability to form stable complexes with various cations allows it to be used in:

  • Colorimetric Analysis : The compound can be employed as a reagent for the determination of metal ions such as calcium and magnesium through colorimetric methods.

Case Study: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting calcium ions in solution. The color change observed upon complex formation was used to quantify calcium concentrations accurately.

Environmental Applications

The environmental impact of azo compounds is significant due to their potential toxicity and persistence in ecosystems. Research has focused on:

  • Biodegradation Studies : Investigations into the biodegradation pathways of this compound highlight its interaction with microbial communities capable of breaking down azo dyes.

Table 2: Biodegradation Pathways

Azo CompoundMicrobial StrainBiodegradation Rate
This compoundPseudomonas sp.70% in 14 days
Barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonateBacillus cereus65% in 10 days

Safety and Toxicity Assessments

Due to the potential mutagenic properties associated with azo compounds, safety assessments are crucial. Studies indicate that while specific biological effects on human health are not extensively documented, careful evaluation is necessary when considering its use in consumer products.

Mechanism of Action

The mechanism of action of Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its interaction with light, where it absorbs specific wavelengths and reflects others, resulting in its characteristic red color. The molecular targets and pathways involved in its action are primarily related to its chemical structure and the presence of specific functional groups that influence its color properties .

Comparison with Similar Compounds

Sodium 4-[(E)-(2-Hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate (Acid Red 88)

  • Molecular Formula : C₂₀H₁₃N₂NaO₄S
  • Molecular Weight : 400.38 g/mol
  • Structure : Differs from the calcium compound by replacing the calcium ion with sodium and altering the sulfonate group position (4-sulfonate vs. 1-sulfonate in the calcium complex) .
  • Applications : Primarily used for dyeing wool, silk, and nylon fabrics. Acid Red 88 is also employed in direct printing due to its bright red hue .
  • Solubility : Highly water-soluble due to the sodium counterion, whereas the calcium analogue exhibits lower solubility in aqueous media .

Barium Bis{2-[(E)-(2-Hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate}

  • Molecular Formula : C₄₀H₂₆BaN₄O₈S₂
  • Molecular Weight : 939.15 g/mol
  • Structure : Features two azo-linked naphthalene sulfonate groups coordinated to a barium ion. This bulkier structure enhances stability but reduces solubility compared to the calcium analogue .
  • Applications : Used as a pigment (e.g., Pigment Red 49:1) in paints and coatings due to its resistance to light and heat .

Chromium(III) Complexes with Azo-Sulfonate Ligands

  • Example: Trisodium bis[(E)-7-nitro-3-oxido-4-((2-oxidonaphthalen-1-yl)diazenyl)naphthalene-1-sulfonate] chromate(3−) (CAS No. 57693-14-8).
  • Molecular Weight : ~900–1000 g/mol (varies with ligand structure).
  • Structure : Incorporates chromium(III) as the central metal ion, forming octahedral complexes with enhanced thermal stability. These complexes are used in specialized textile dyeing and as corrosion inhibitors .

Zinc and Sodium Salts of Related Azo Dyes

  • Example : Sodium 3-hydroxy-4-[(2-hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate (Calcon, Mordant Black 17).
  • Molecular Formula : C₂₀H₁₃N₂NaO₅S
  • Molecular Weight : 416.39 g/mol
  • Applications : Utilized as metallochromic indicators in analytical chemistry (e.g., EDTA titrations) . Zinc analogues, such as the zinc salt of 1-(2-hydroxy-1-naphthylazo)-2-naphthol-4-sulfonic acid, are employed in pH-sensitive dyes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Metal Ion Key Applications Solubility Profile
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate C₂₀H₁₄CaO₆S₂ 454.53 Ca²⁺ Industrial dyes, pigments Moderate in water
Acid Red 88 (Sodium salt) C₂₀H₁₃N₂NaO₄S 400.38 Na⁺ Textile dyeing, direct printing High in water
Barium bis{2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate} C₄₀H₂₆BaN₄O₈S₂ 939.15 Ba²⁺ Paints, coatings Low in polar solvents
Chromium(III) complex (CAS 57693-14-8) Variable ~900–1000 Cr³⁺ High-temperature dyes, corrosion inhibition Low in water, soluble in organics
Sodium 3-hydroxy-4-[(2-hydroxy-1-naphthyl)diazenyl]naphthalene-1-sulfonate (Calcon) C₂₀H₁₃N₂NaO₅S 416.39 Na⁺ Analytical chemistry (EDTA titrations) High in alkaline solutions

Research Findings and Functional Differences

Spectral and Analytical Properties

  • Acid Red 88 absorbs strongly in the visible range (λmax ~500 nm), while calcium analogues show redshifted absorption due to metal-ligand charge transfer .
  • Calcon and related indicators exhibit colorimetric shifts upon metal chelation (e.g., red to blue in the presence of Ca²⁺ or Mg²⁺) .

Biological Activity

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as a calcium salt of an azo compound, has garnered attention in various scientific studies for its biological activities. This article delves into the compound's properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C40H26CaN4O8S2C_{40}H_{26}CaN_{4}O_{8}S_{2} with a molecular weight of approximately 794.9 g/mol . The compound features a complex structure characterized by a sulfonate group, two naphthalene rings, and an azo linkage which plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

Antioxidant Properties
Research indicates that compounds containing naphthalene and hydroxyl groups exhibit significant antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition
Studies have shown that naphthol derivatives can inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis. The inhibition of this enzyme can lead to potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .

In Vitro Studies

  • Cell Viability Assays
    In vitro studies using MTT assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate that the compound has a dose-dependent effect on cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity
    Preliminary investigations have revealed that the compound shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method confirmed the effectiveness of the compound in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Study: Skin Lightening Formulations

A case study focused on the application of this compound in skin lightening products highlighted its efficacy in reducing melanin production when tested on human skin fibroblasts. The study reported a significant decrease in melanin levels after treatment with the compound, supporting its potential use in dermatological applications.

Data Summary

Property Value
Molecular FormulaC40H26CaN4O8S2C_{40}H_{26}CaN_{4}O_{8}S_{2}
Molecular Weight794.9 g/mol
Antioxidant ActivitySignificant
Enzyme InhibitionTyrosinase
Antimicrobial ActivityEffective against various bacteria

Q & A

Q. Table 1. Comparative Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
UV-Visλmax = 520 nm (ε = 1.2×10<sup>4</sup> L/mol·cm)
FTIR1120 cm<sup>-1</sup> (S=O), 3450 cm<sup>-1</sup> (-OH)
<sup>1</sup>H NMRδ 8.2–8.5 ppm (naphthalene protons), δ 10.1 ppm (-OH)

Q. Table 2. Toxicity Parameters in Rodent Models

ParameterValue (Oral Exposure)Model OrganismReference
LD50320 mg/kgRat
NOAEL50 mg/kg/dayMouse
HepatotoxicityVacuolation at ≥100 mg/kg/dayRat

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
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Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

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